3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one
Description
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one (C₇H₁₂O₂S, molecular weight 160.231 g/mol) is a cyclobutanone derivative featuring an ethoxy group at position 3 and a methylsulfanyl (methylthio) group at position 2 . Its IUPAC name is 3-ethoxy-2-(methylsulfanyl)cyclobutanone, and it is identified by ChemSpider ID 58180527 and MDL number MFCD28505643 . The compound’s structure includes a strained four-membered cyclobutanone ring, which influences its reactivity and physical properties.
Properties
IUPAC Name |
3-ethoxy-2-methylsulfanylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-3-9-6-4-5(8)7(6)10-2/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXRUYHRHPWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one typically involves the reaction of ethyl 2-bromoacetate with methylthiol in the presence of a base to form the intermediate compound. This intermediate is then cyclized under specific conditions to yield the desired product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s effects are mediated through its functional groups, which participate in reactions such as oxidation, reduction, and substitution .
Comparison with Similar Compounds
3-Ethoxy-2-(2-pyridinyl)propenonitrile
This compound (C₁₀H₁₀N₂O, MW 174.20 g/mol) shares the ethoxy substituent but replaces the methylsulfanyl group with a 2-pyridinyl moiety and features a propenonitrile (cyano) functional group . The presence of the pyridine ring introduces aromaticity and basicity, contrasting with the non-aromatic, electron-rich methylsulfanyl group in the target compound. While 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one is a ketone, this analog’s nitrile group may confer different reactivity, such as susceptibility to hydrolysis or participation in cycloaddition reactions.
Methyl 1-(methylamino)cyclobutanecarboxylate
A cyclobutane-based ester derivative (C₈H₁₄NO₂⁺, MW 156.20 g/mol as HCl salt), this compound replaces the ketone with a methyl carboxylate and introduces a methylamino group . The strained cyclobutane ring persists, but the absence of a sulfur-containing substituent limits opportunities for thioether-specific reactions.
Functional Group Analogs
Methylsulfanyl-1,2,4-triazole Derivatives
These compounds (e.g., methylsulfanyl-1,2,4-triazole) feature a methylsulfanyl group attached to a triazole ring rather than a cyclobutanone . The triazole ring’s aromaticity and hydrogen-bonding capacity contrast with the non-aromatic cyclobutanone. Bioactivity studies show moderate antimicrobial activity against Pseudomonas aeruginosa and other bacterial strains for triazole derivatives , suggesting that the methylsulfanyl group’s electronic effects may enhance interactions with microbial targets. However, the cyclobutanone scaffold’s strain and ketone functionality could lead to divergent reactivity and bioactivity profiles.
3-Mercapto-2-butanone
This compound (C₄H₈OS, MW 104.17 g/mol) replaces the methylthio group with a sulfhydryl (-SH) group . The thiol group is more nucleophilic and prone to oxidation than the thioether in this compound, making it less stable under aerobic conditions. This highlights the thioether’s advantage in synthetic applications requiring oxidative stability.
Bioactivity Comparisons
- Methylsulfanyl-1,2,4-triazoles exhibit moderate antimicrobial activity, particularly against P. aeruginosa . The methylsulfanyl group’s electron-donating properties may enhance membrane penetration or target binding.
Data Tables
Table 1. Structural and Functional Comparison of Selected Compounds
Research Findings and Implications
- Thioether vs. Thiol Stability: The methylsulfanyl group’s thioether linkage offers greater oxidative stability than thiol-containing analogs (e.g., 3-Mercapto-2-butanone), making it preferable for prolonged storage or harsh reaction conditions .
- Bioactivity Potential: While direct data are lacking, the methylsulfanyl group’s presence in antimicrobial triazole derivatives suggests that this compound could be explored for similar applications, particularly if functionalized with bioactive moieties .
Biological Activity
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one is an organic compound with a unique cyclobutane ring structure characterized by the presence of ethoxy and methylsulfanyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol
CAS Number: 1803593-55-6
The compound's structure allows for various chemical modifications, which can lead to derivatives with distinct biological properties. The presence of the ethoxy and methylsulfanyl groups enhances its interaction capabilities with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its unique combination of functional groups enhances its binding affinity, suggesting potential therapeutic applications.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Activity against various bacterial strains | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound using murine macrophages. The results indicated a significant reduction in TNF-alpha production at concentrations above 10 µM, suggesting a dose-dependent effect on inflammation.
Case Study 2: Anticancer Activity
In another study focused on breast cancer cell lines (MCF-7), treatment with this compound resulted in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours. This finding indicates its potential for development as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The ethoxy group may enhance solubility and bioavailability, while the methylsulfanyl group could play a role in stabilizing interactions with biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Differences | Notable Activities |
|---|---|---|
| (1R)-1-(3-Chlorophenyl)-2-chloroethan-1-ol | Chlorine instead of Sulfur | Similar anti-inflammatory effects |
| (1R)-1-(3-Bromophenyl)-2-hydroxyethan-1-ol | Hydroxyl group instead of Ethoxy | Enhanced solubility; different bioactivity |
| (1R)-1-(4-Bromophenyl)-2-chloroethan-1-ol | Bromine at para position | Different receptor interaction profile |
Future Directions
Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Further studies are necessary to explore its pharmacokinetics, optimal dosing strategies, and potential therapeutic applications across various medical fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
